5,2'-Dimethyl-[2,4']bipyridinyl
Overview
Description
5,2’-Dimethyl-[2,4’]bipyridinyl is a complex organic compound that has garnered a lot of attention within the scientific community. It is a bipyridyl derivative with dimethyl functional groups at 5,5-positions . It is widely used as a ligand for organometallic chemical synthesis and pharmaceuticals applications .
Molecular Structure Analysis
The molecular formula of 5,2’-Dimethyl-[2,4’]bipyridinyl is C12H12N2 . The molecular weight is 184.24 g/mol .Physical And Chemical Properties Analysis
5,2’-Dimethyl-[2,4’]bipyridinyl is an off-white powder . Its melting point is approximately 115 °C .Scientific Research Applications
Photocatalytic CO2 Reduction
5,2'-Dimethyl-[2,4']bipyridinyl, as part of supramolecular metal complexes, has shown significant utility in photocatalytic CO2 reduction. Complexes using this compound have demonstrated enhanced photocatalytic activities, particularly in binuclear and tetranuclear complexes. The structure and composition of these complexes greatly influence their ability to reduce CO2 efficiently, showcasing the potential of 5,2'-Dimethyl-[2,4']bipyridinyl in environmental applications (Gholamkhass et al., 2005).
Photophysical Properties in Iridium(III) Complexes
Research on 4'-functionalized 5,5'-diaryl-2,2'-bipyridines, closely related to 5,2'-Dimethyl-[2,4']bipyridinyl, reveals insights into their role in luminescent cationic heteroleptic iridium(III) complexes. These studies are crucial for understanding how the functionalization of such bipyridines affects the luminescent properties of these complexes, which has implications for optoelectronic applications (Ladouceur et al., 2010).
Improved Catalytic Activity for CO2 Reduction
5,2'-Dimethyl-[2,4']bipyridinyl derivatives have shown improved catalytic activity in the reduction of carbon dioxide. Specific complexes with this compound have been identified as highly effective catalysts, offering a promising avenue for CO2 reduction strategies (Smieja & Kubiak, 2010).
Phase Transitions and Vibrations in Complexes
Complexes containing derivatives of 5,2'-Dimethyl-[2,4']bipyridinyl, such as dimethyl bipyridyls, have been studied for their phase transition, vibrational properties, and methyl group tunneling. These properties are essential for understanding the behavior of these compounds in various states, which has implications in material science and molecular engineering (Bator et al., 2011).
Luminescence Properties in Lanthanide Ternary Complexes
5,2'-Dimethyl-[2,4']bipyridinyl has been utilized in constructing lanthanide ternary complexes, where its interaction with other components like 2,4-difluorobenzoic acid has been studied. These complexes are significant for their crystal structures, thermoanalysis, and especially their luminescence properties, relevant in the field of photoluminescence and material science (Du et al., 2020).
Photocatalytic H2 Evolution
Investigations into Ru(II)Pt(II) dimers containing 5,2'-Dimethyl-[2,4']bipyridinyl derivatives have shed light on the relationship between H2-evolving activity and the energy level of the LUMO in these compounds. This research is pivotal in developing efficient photo-hydrogen-evolving molecular devices, contributing to renewable energy technologies (Masaoka et al., 2010).
properties
IUPAC Name |
2-methyl-4-(5-methylpyridin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-4-12(14-8-9)11-5-6-13-10(2)7-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFUKBAUFFOYDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC(=NC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,2'-Dimethyl-[2,4']bipyridinyl |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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